(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one

Chiral Resolution Stereochemistry Analytical Chemistry

Procure the defined (S)-enantiomer (CAS 952060-29-6) for reproducible JNK3/sGC studies. The (S)-configuration is critical for enantioselective target engagement, unlike racemic or (R)-forms. Ensure stereochemical integrity with this 95% pure scaffold. Ideal for medicinal chemistry and SAR campaigns. Strictly for R&D use.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B11906178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC2=CC=CC=C2N1
InChIInChI=1S/C11H14N2O/c1-7(2)10-11(14)13-9-6-4-3-5-8(9)12-10/h3-7,10,12H,1-2H3,(H,13,14)/t10-/m0/s1
InChIKeyKPOFXHDNGBIGTF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one: Core Specifications and Sourcing Baseline


(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 952060-29-6) is a chiral 3,4-dihydroquinoxalin-2(1H)-one derivative with an isopropyl substituent at the 3-position . This compound is commercially available as a research chemical with a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . It serves as a versatile building block in medicinal chemistry and organic synthesis, with the (S)-enantiomer exhibiting distinct stereochemical properties [1]. The compound is supplied with minimum purity specifications of 95% by multiple vendors, and its procurement requires attention to stereochemical integrity and analytical characterization .

Why (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Interchanged with Its Racemate or (R)-Enantiomer


Substituting (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one with its (R)-enantiomer or racemic mixture introduces uncharacterized stereochemical variability that can profoundly alter pharmacological profiles. While direct comparative bioactivity data for this specific compound is not publicly available, extensive precedent in the 3,4-dihydroquinoxalin-2(1H)-one class demonstrates that stereochemistry at the 3-position critically influences target engagement and selectivity [1]. For example, in the development of JNK3 inhibitors, the 3-substituent configuration significantly impacts kinase selectivity and physicochemical properties [1]. Similarly, for sGC activators, the stereochemistry of substituents modulates enzyme activation [2]. Therefore, assuming interchangeability without stereochemical validation risks experimental irreproducibility and misleading structure-activity relationship interpretations. Procurement of the specific (S)-enantiomer ensures defined stereochemistry essential for reliable research outcomes.

Quantitative Differentiation of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one: A Comparator-Based Evidence Guide


Chiral Configuration Integrity: (S)- vs. (R)-Enantiomer Purity and Analytical Distinction

The (S)-enantiomer of 3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one is supplied with a minimum purity specification of 95% from vendors such as AKSci . In contrast, the (R)-enantiomer is available at 95% purity from AKSci and 98% purity from Leyan . However, the specific optical rotation and enantiomeric excess (ee) values are not disclosed in standard vendor datasheets. Procurement of the (S)-enantiomer ensures defined stereochemistry, but quantitative comparison of enantiopurity requires additional analytical characterization.

Chiral Resolution Stereochemistry Analytical Chemistry

Lipophilicity Benchmarking: LogP Comparison with 3-Propyl and Unsubstituted Analogs

The computed XLogP3-AA value for (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one is 2.3 [1]. In comparison, the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one has an XLogP3-AA of 0.9 [2], while the 3-propyl analog exhibits an experimental LogP of 1.68 [3]. The isopropyl substitution thus confers moderately increased lipophilicity, which may influence membrane permeability and protein binding in biological assays.

Lipophilicity Physicochemical Properties Drug Design

Thermal Stability and Boiling Point Differentiation for Storage and Handling

The (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one exhibits a boiling point of 367.9±31.0 °C at 760 mmHg [1]. This is notably higher than the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one, which boils at 287.2±21.0 °C [2]. The increased boiling point suggests greater thermal stability and may influence storage and purification protocols. Vendor recommendations include long-term storage in a cool, dry place .

Thermal Stability Storage Conditions Chemical Handling

Class-Level Biological Activity: Potential for Kinase and Enzyme Modulation

While no direct bioactivity data exists for (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one, the 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in kinase and enzyme modulation. For example, optimized derivatives such as J46-37 exhibit potent JNK3 inhibition (IC₅₀ not disclosed) with >50-fold selectivity over DDR1 and EGFR [1]. Additionally, compound 30d activates sGC with an EC₅₀ of 0.77 μM (wild-type) and 1.8 μM (mutant) [2]. These findings suggest that the (S)-isopropyl substitution may confer distinct pharmacological properties compared to other 3-substituents, though direct quantitative comparison is unavailable.

JNK3 Inhibition sGC Activation Kinase Selectivity

Validated Application Scenarios for (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one Procurement


Chiral Building Block for Asymmetric Synthesis of Kinase Inhibitors

Given the established role of 3,4-dihydroquinoxalin-2(1H)-one derivatives as JNK3 inhibitors [1], (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one serves as a stereochemically defined starting material for the construction of novel kinase inhibitors. Its defined (S)-configuration allows for the exploration of enantioselective interactions with kinase active sites.

Scaffold for Heme-Independent sGC Activator Development

The scaffold has been validated in sGC activator programs, with compound 30d demonstrating EC₅₀ values of 0.77–1.8 μM [2]. The (S)-isopropyl variant may offer a differentiated steric and electronic profile for optimizing sGC activation potency and selectivity.

Physicochemical Property Calibration in Lead Optimization

With a defined XLogP3-AA of 2.3 [3] and boiling point of 367.9±31.0 °C [4], this compound provides a consistent benchmark for lipophilicity and thermal stability in SAR campaigns, enabling precise tuning of ADME properties in analog series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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